molecular formula C17H14ClNO4S2 B2619008 Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932520-92-8

Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2619008
CAS No.: 932520-92-8
M. Wt: 395.87
InChI Key: CSYLCMNOLZHUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a chemical compound that has been extensively studied for its potential application in various scientific research fields. This compound is also known as CCG-63802 and is a potent inhibitor of the protein kinase CK2.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by this compound leads to the disruption of these cellular processes and ultimately the inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Furthermore, this compound has been found to have antiviral activity against certain viruses.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate in lab experiments include its potent inhibition of CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. Additionally, this compound has been shown to have potential therapeutic applications in cancer treatment, neurodegenerative disease treatment, and antiviral therapy. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate. One potential direction is the further investigation of its potential therapeutic applications in cancer treatment, neurodegenerative disease treatment, and antiviral therapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo. Furthermore, the development of more potent and selective inhibitors of CK2 may lead to the development of more effective therapeutic agents for various diseases.

Synthesis Methods

The synthesis of Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves the reaction of 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been used in various scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. This compound has been shown to inhibit the growth of cancer cells and has potential as a therapeutic agent for cancer treatment. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, this compound has been shown to have antiviral activity against certain viruses, including HIV and HCV.

Properties

IUPAC Name

ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4S2/c1-2-23-17(20)15-16(13-5-3-4-6-14(13)24-15)25(21,22)19-12-9-7-11(18)8-10-12/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYLCMNOLZHUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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